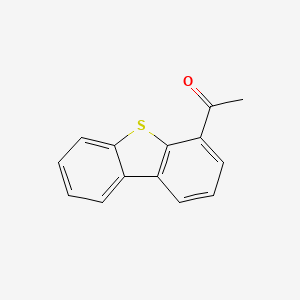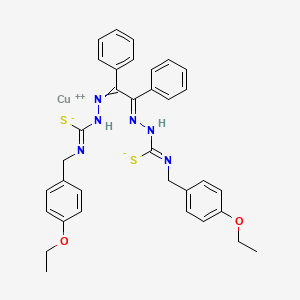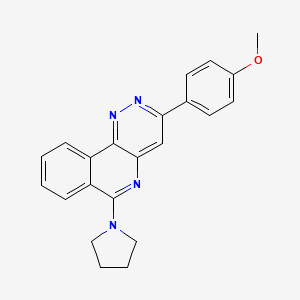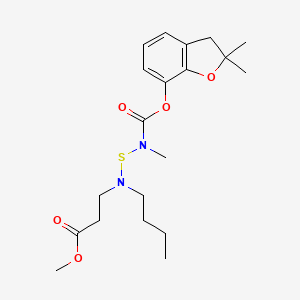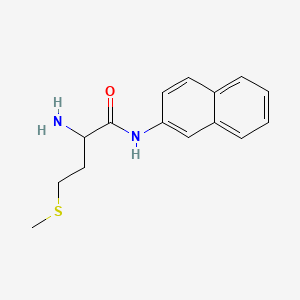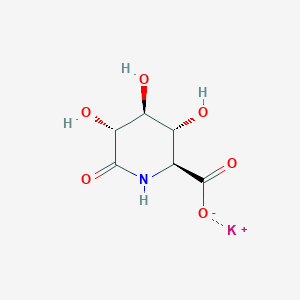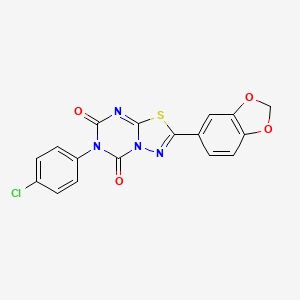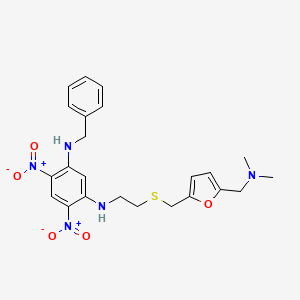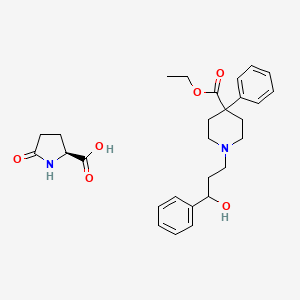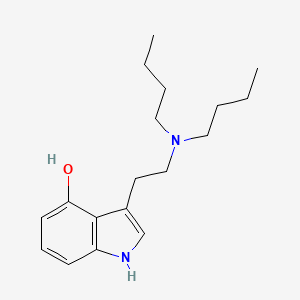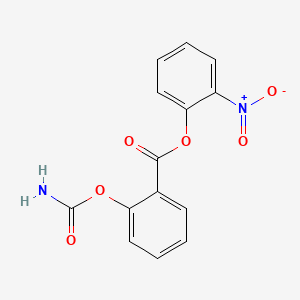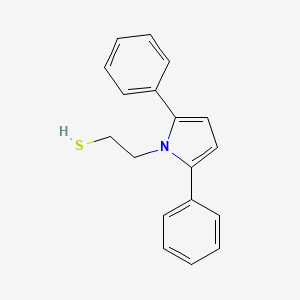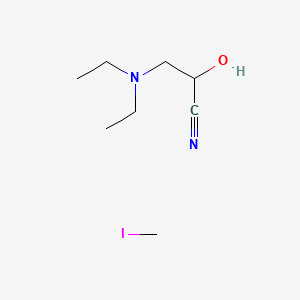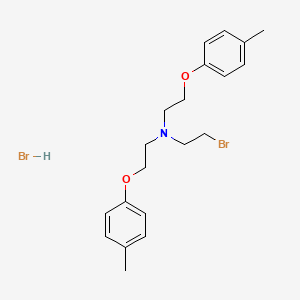
Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a thioxo group, and an ethoxyphenyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the thioxo group and the ethoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- include other triazole derivatives and compounds with thioxo groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of the triazole ring and the thioxo group provides unique chemical properties that can be exploited in various research and industrial contexts.
Propriétés
Numéro CAS |
111070-78-1 |
|---|---|
Formule moléculaire |
C24H21ClN4O2S |
Poids moléculaire |
465.0 g/mol |
Nom IUPAC |
[5-chloro-2-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H21ClN4O2S/c1-2-31-19-11-9-18(10-12-19)29-22(27-28-24(29)32)15-26-21-13-8-17(25)14-20(21)23(30)16-6-4-3-5-7-16/h3-14,26H,2,15H2,1H3,(H,28,32) |
Clé InChI |
KJINVGBULZLOEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)CNC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


